N-Phenethylacetamide

Catalog No.
S575077
CAS No.
877-95-2
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenethylacetamide

CAS Number

877-95-2

Product Name

N-Phenethylacetamide

IUPAC Name

N-(2-phenylethyl)acetamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

MODKMHXGCGKTLE-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=CC=C1

Synonyms

Acetamide, N-phenethyl, AI3-22087, N-acetyl-2-phenylethylamine

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1

The exact mass of the compound N-(2-Phenylethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7177. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of N-acetyl-2-arylethylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Phenethylacetamide (CAS 877-95-2) is a low-melting solid amide (MP 48–52 °C) primarily utilized as a highly processable precursor in organic synthesis and pharmaceutical manufacturing . Unlike its volatile free-amine counterpart, this pre-acetylated building block is specifically procured for its direct compatibility with Bischler-Napieralski cyclodehydration protocols [1]. By providing a pre-installed acetyl moiety, it serves not merely as a protected amine, but as the direct carbon donor required to construct 1-methyl-3,4-dihydroisoquinoline scaffolds, which are critical intermediates for synthesizing complex alkaloids and NMDA receptor potentiators[2].

Substituting N-phenethylacetamide with simpler analogs like N-phenethylformamide or attempting to use free phenethylamine fundamentally alters downstream reaction pathways. In Bischler-Napieralski cyclizations, the acyl group dictates the C1-substitution of the resulting isoquinoline; replacing the acetamide with a formamide yields a C1-unsubstituted 3,4-dihydroisoquinoline, eliminating the 1-methyl handle needed for subsequent functionalization [1]. Furthermore, substituting with free phenethylamine requires an in situ acylation step with acetyl chloride or acetic anhydride, which introduces corrosive acidic waste, requires stoichiometric base, and significantly reduces the overall atom economy of the cyclization sequence [2].

Target Control in Bischler-Napieralski Cyclization

The selection of the N-acyl group is structurally determinative in isoquinoline synthesis. When subjected to POCl3-mediated cyclodehydration, N-phenethylacetamide directly yields 1-methyl-3,4-dihydroisoquinoline. In contrast, utilizing N-phenethylformamide under identical conditions yields the C1-unsubstituted 3,4-dihydroisoquinoline [1]. The pre-installed acetyl group is therefore not a removable protecting group, but a permanent structural carbon donor.

Evidence DimensionC1-Substitution of Cyclized Product
Target Compound DataYields 1-methyl-3,4-dihydroisoquinoline
Comparator Or BaselineN-phenethylformamide yields 3,4-dihydroisoquinoline (C1-unsubstituted)
Quantified DifferenceStrict determination of the C1-alkyl substituent based on the amide procured
ConditionsBischler-Napieralski cyclodehydration (POCl3/P2O5, reflux)

Buyers must procure the exact acetamide to ensure the final isoquinoline core possesses the C1-methyl group necessary for downstream API functionalization.

Handling Stability and Processability vs. Free Amine

Procuring pre-acetylated N-phenethylacetamide provides significant handling advantages over the free base phenethylamine. Phenethylamine is a volatile liquid (MP -60 °C) that rapidly absorbs atmospheric carbon dioxide to form insoluble carbonates, complicating precise stoichiometric weighing [1]. N-phenethylacetamide, conversely, is a low-melting solid (MP 48–52 °C) that does not react with atmospheric CO2, ensuring high purity and reproducibility during bulk manufacturing .

Evidence DimensionPhysical State and Atmospheric Reactivity
Target Compound DataSolid (MP 48-52 °C), inert to atmospheric CO2
Comparator Or BaselinePhenethylamine (Free base): Liquid (MP -60 °C), rapidly forms carbonates upon air exposure
Quantified DifferenceElimination of CO2-induced degradation and volatile amine handling
ConditionsStandard laboratory or manufacturing storage conditions (ambient air, room temperature)

Procuring the stable amide eliminates the need for inert-atmosphere handling and prevents yield losses associated with degraded amine precursors.

Synthesis Route Compatibility and Waste Reduction

Using pre-synthesized N-phenethylacetamide streamlines the synthesis of isoquinoline derivatives by eliminating the need for in situ acylation. If free phenethylamine is used, the process requires the addition of acetyl chloride and a stoichiometric organic base (e.g., triethylamine), which generates equimolar amounts of corrosive HCl or triethylamine hydrochloride waste [1]. Procuring N-phenethylacetamide allows for direct entry into the POCl3 cyclization step, improving reactor utilization and reducing hazardous waste streams [2].

Evidence DimensionReagent Overhead and Byproduct Generation
Target Compound DataDirect cyclization; zero acylation byproducts
Comparator Or BaselineIn situ acylation of Phenethylamine: Generates stoichiometric HCl or amine-hydrochloride waste
Quantified DifferenceElimination of one synthetic step and associated corrosive waste
ConditionsPreparation for Bischler-Napieralski cyclization

Reduces raw material costs (bases, acylating agents) and simplifies downstream purification by minimizing salt byproducts in the reactor.

Synthesis of 1-Methyl-3,4-dihydroisoquinoline Cores

Directly following its behavior in POCl3-mediated cyclodehydration, N-phenethylacetamide is the required starting material for manufacturing 1-methyl-3,4-dihydroisoquinoline. The acetyl group acts as the essential carbon donor for the C1-methyl position, making this compound indispensable for APIs requiring this specific substitution pattern [1].

Development of NMDA Receptor Potentiators

Due to its high purity and direct cyclization compatibility, this compound is utilized as a key building block in the synthesis of tetrahydroisoquinoline-based potentiators for GluN2C and GluN2D NMDA receptors, streamlining the multi-step synthesis by avoiding free-amine side reactions [2].

Analytical Reference Standard for Metabolism Studies

Because it resists atmospheric degradation unlike free phenethylamine, N-phenethylacetamide is procured as a reliable analytical reference standard in pharmacokinetic assays measuring the microbial or hepatic acetylation of phenethylamine.

XLogP3

1.5

LogP

1.19 (LogP)

UNII

2JXY218SZI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-95-2

Wikipedia

N-phenethylacetamide

Dates

Last modified: 08-15-2023

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